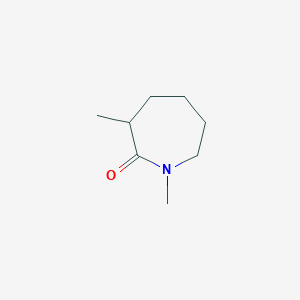

2H-Azepin-2-one, hexahydro-1,3-dimethyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Azepin-2-one, hexahydro-1,3-dimethyl-, also known as 3-methylazepan-2-one or 3-Methylcaprolactam, is a chemical compound with the molecular formula C7H13NO . It has a molecular weight of 127.18 g/mol . The IUPAC name for this compound is 3-methylazepan-2-one .

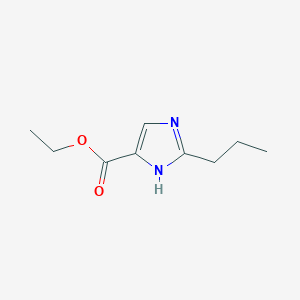

Molecular Structure Analysis

The molecular structure of 2H-Azepin-2-one, hexahydro-1,3-dimethyl- can be represented by the InChI string:InChI=1S/C7H13NO/c1-8-6-4-2-3-5-7(8)9/h2-6H2,1H3 . The corresponding InChIKey is ZWXPDGCFMMFNRW-UHFFFAOYSA-N . The Canonical SMILES representation is CC1CCCCNC1=O . Physical And Chemical Properties Analysis

The physical and chemical properties of 2H-Azepin-2-one, hexahydro-1,3-dimethyl- include a molecular weight of 127.18 g/mol . The compound has a computed XLogP3-AA value of 0.9 . It has one hydrogen bond donor count and one hydrogen bond acceptor count . The compound has a topological polar surface area of 29.1 Ų . The compound has a complexity of 112 . The compound is fully miscible with water . It has a density of 0.991 g/mL at 25 °C (lit.) , a boiling point of 106-108 °C/6 mmHg (lit.) , and a refractive index of n20/D 1.484 (lit.) .Scientific Research Applications

Synthesis of Heterocyclic Compounds

A study by Jiang-tao Sun outlined a method to synthesize triazolo[4,3a]azepin-3-one(thiol), a heterocyclic compound with significant bioactivity. The process begins with hexanolactam and involves O-methylation followed by cyclization, showcasing a practical approach for producing such heterocyclic compounds with potential research applications (Sun Jiang-tao, 2010).

Improved Preparation of Meptazonol

An improved synthesis method for meptazonol was developed by Lan-xiang S., involving the aromatization of hexahydro-1-methyl-3-(3-oxocyclohexen-1-yl)-2H-azepin-2-one to produce hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one with high yield. This process presents advantages such as reduced reaction time and energy consumption, making it suitable for large-scale production (S. Lan-xiang, 2009).

Synthesis of Azepine Derivatives

A novel approach for synthesizing 2,3-dihydro-1H-azepine and 1H-azepin-2(3H)-one derivatives was reported by Wenju Zhu and colleagues. Utilizing tertiary enamides and aldehydes under mild conditions, this method efficiently yields diverse azepine derivatives, demonstrating potential for expanding the chemical space of azepine-based research applications (Wenju Zhu et al., 2015).

properties

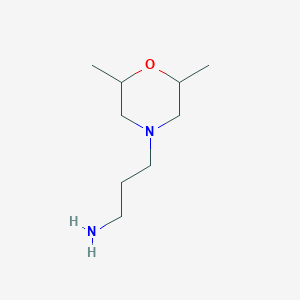

IUPAC Name |

1,3-dimethylazepan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-7-5-3-4-6-9(2)8(7)10/h7H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBNQTYQMTXOCRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN(C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448288 |

Source

|

| Record name | 2H-Azepin-2-one, hexahydro-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-Azepin-2-one, hexahydro-1,3-dimethyl- | |

CAS RN |

55917-05-0 |

Source

|

| Record name | 2H-Azepin-2-one, hexahydro-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S,4S,5R,6S)-6-[(2Z,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1311886.png)

![5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1311892.png)